

Physical and chemical properties of L-Alpha-methylphenylalanine

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Compound of Interest

Compound Name: *L*-Alpha-methylphenylalanine

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L-Alpha-methylphenylalanine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Interactions of **L-Alpha-methylphenylalanine** for Researchers, Scientists, and Drug Development Professionals.

L-Alpha-methylphenylalanine ((2S)-2-amino-2-methyl-3-phenylpropanoic acid), a non-proteinogenic α -amino acid, serves as a valuable tool in biochemical and pharmaceutical research. Its structural similarity to L-phenylalanine, combined with the presence of an α -methyl group, confers unique properties that make it a subject of interest in peptide synthesis, drug design, and the study of amino acid metabolism and transport. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental methodologies, and its role in biological pathways.

Core Physical and Chemical Properties

L-Alpha-methylphenylalanine is a white to off-white solid at room temperature. The introduction of the α -methyl group significantly impacts its chemical and biological stability. Below is a summary of its key physical and chemical properties. While experimental data for some properties of the pure L-isomer are not readily available in the literature, data for the racemate (DL-form) or D-isomer, as well as predicted values, are provided for reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	L-isomer: Data not available D-isomer: 220-226 °C CDL-isomer: 293-294 °C (decomposes)	
Boiling Point	Predicted (D-isomer): 312.8 ± 30.0 °C at 760 mmHg	
Optical Rotation [α] ²⁰ D	-18 ± 1° (c=1 in water)	
Solubility	Predicted (Water): 5 g/L	[3]
pKa (Acidic)	Predicted: 2.5	[3]
pKa (Basic)	Predicted: 9.69	[3]
logP (Octanol-Water)	Predicted: -1.0 to -1.2	[2][3]
CAS Number	23239-35-2	[1]

Experimental Protocols

Asymmetric Synthesis of L-Alpha-methylphenylalanine[4]

This protocol describes a stereospecific method for the synthesis of α-methylated amino acids, adapted for **L-Alpha-methylphenylalanine**, using a chiral glycine equivalent.

1. Synthesis of the Chiral Auxiliary:

- The synthesis starts with the preparation of the imidazolidinone chiral auxiliary, for example, (2S,5S)-1-Benzoyl-5-benzyl-2-tert-Butyl-3-methyl-imidazolidin-4-one, from L-phenylalanine.

2. Enolate Formation and Methylation:

- The chiral auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the corresponding enolate.
- The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH_3I), to introduce the α -methyl group. The stereochemistry of this step is directed by the chiral auxiliary, leading to the desired (S)-configuration at the α -carbon.

3. Hydrolysis and Purification:

- The methylated imidazolidinone derivative is hydrolyzed under strong acidic conditions (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free amino acid, **L-Alpha-methylphenylalanine**.
- The reaction mixture is then neutralized, and the product is purified. Purification can be achieved by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).
- The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chiral HPLC Analysis of L-Alpha-methylphenylalanine

This protocol outlines a method for the determination of the enantiomeric purity of **L-Alpha-methylphenylalanine**.

1. Chromatographic System:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T, is effective for the separation of underivatized amino acid enantiomers.^[4] ^[5]
- Mobile Phase: A polar ionic or reversed-phase mobile phase is typically used. For example, a mixture of water, methanol, and an acid modifier like formic acid can be effective.^[4] The exact composition should be optimized for the specific column and system.

- Flow Rate: Typically 0.5-1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

2. Sample Preparation:

- A standard solution of **L-Alpha-methylphenylalanine** is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
- A solution of the racemic **DL-Alpha-methylphenylalanine** is also prepared to confirm the retention times of both enantiomers.

3. Analysis:

- The system is equilibrated with the mobile phase until a stable baseline is achieved.
- The racemic standard is injected to determine the retention times for the D- and L-enantiomers and to calculate the resolution factor.
- The **L-Alpha-methylphenylalanine** sample is then injected, and the chromatogram is recorded.
- The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.

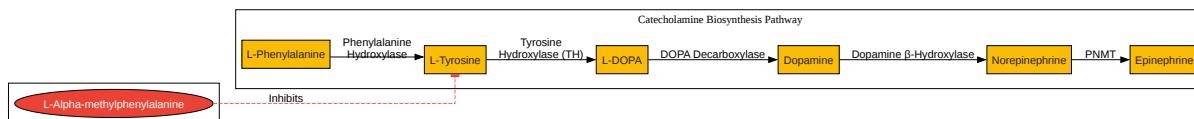
Biological Activity and Signaling Pathways

L-Alpha-methylphenylalanine is a competitive inhibitor of key enzymes in the catecholamine biosynthesis pathway and a substrate for the large neutral amino acid transporter 1 (LAT1).

Inhibition of Catecholamine Biosynthesis

L-Alpha-methylphenylalanine acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.^{[6][7]} By competing with the natural substrate, L-tyrosine, at the active site of the

enzyme, it blocks the conversion of L-tyrosine to L-DOPA, thereby depleting the downstream neurotransmitters. It also inhibits phenylalanine hydroxylase.[6]

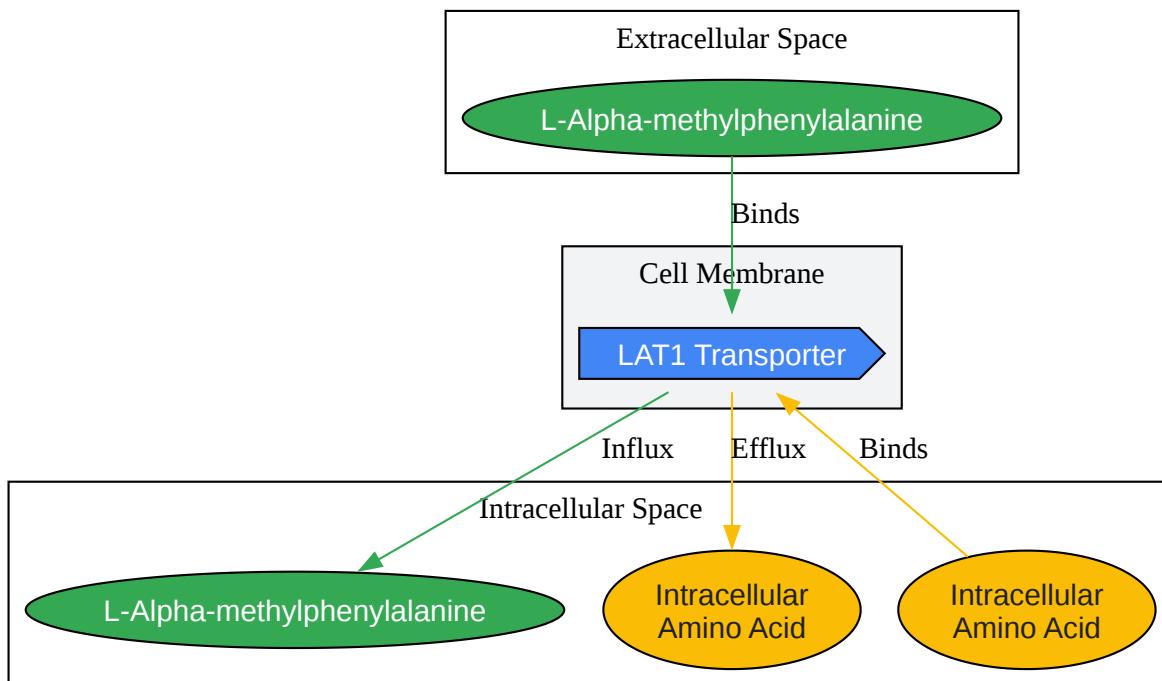


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Catecholamine biosynthesis inhibition by **L-Alpha-methylphenylalanine**.

Transport via LAT1

L-Alpha-methylphenylalanine is recognized and transported by the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed in the blood-brain barrier and in many cancer cells.[6] This transport is a sodium-independent, obligatory exchange mechanism, meaning it transports one amino acid into the cell while simultaneously transporting another out. The ability of **L-Alpha-methylphenylalanine** to be transported by LAT1 makes it a useful tool for studying this transporter and a potential scaffold for designing drugs that can cross the blood-brain barrier.



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Transport of **L-Alpha-methylphenylalanine** via the LAT1 transporter.

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